Antimicrobial Potency Against Staphylococcus aureus: 3-Fold Superiority Over Fradimycin A and 2-Fold Over MK844-mF10
In a head-to-head in vitro antimicrobial assay against Staphylococcus aureus, Fradimycin B (compound 4) exhibited an MIC of 2.0 μg/mL, which is 3-fold more potent than Fradimycin A (MIC 6.0 μg/mL) and 2-fold more potent than MK844-mF10 (MIC 4.0 μg/mL) when all three compounds were tested under identical experimental conditions [1]. The polyene acid co-metabolites fradic acids A and B were inactive, confirming that antimicrobial activity is confined to the capoamycin-type congeners and that Fradimycin B is the most potent within this subset [1].
| Evidence Dimension | In vitro antimicrobial activity (MIC) against Staphylococcus aureus |
|---|---|
| Target Compound Data | MIC = 2.0 μg/mL |
| Comparator Or Baseline | Fradimycin A (MIC = 6.0 μg/mL); MK844-mF10 (MIC = 4.0 μg/mL) |
| Quantified Difference | 3.0-fold lower MIC vs. Fradimycin A; 2.0-fold lower MIC vs. MK844-mF10 |
| Conditions | In vitro broth microdilution; Staphylococcus aureus; all compounds tested from same fermentation extract of Streptomyces fradiae PTZ0025 [1] |
Why This Matters
For procurement in antimicrobial screening programs, the 2- to 3-fold MIC advantage translates to a lower compound quantity required per assay and a higher probability of detecting activity in resistant-strain panels compared with its closest congeners.
- [1] Xin W, Ye X, Yu S, Lian XY, Zhang Z. New capoamycin-type antibiotics and polyene acids from marine Streptomyces fradiae PTZ0025. Mar Drugs. 2012;10(11):2388-2402. Table 3 text: compounds 3–5 MIC values of 6.0, 2.0, and 4.0 μg/mL respectively. doi:10.3390/md10112388. PMID: 23203266. View Source
